molecular formula C3H8OS B12686155 Prop-2-en-1-ol;sulfane

Prop-2-en-1-ol;sulfane

Cat. No.: B12686155
M. Wt: 92.16 g/mol
InChI Key: YOTREPSPCFEWCZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosulfur Chemistry

Organosulfur compounds are ubiquitous in nature and central to many industrial processes. wikipedia.org They are known for their diverse chemical properties, which differ significantly from their oxygen-containing counterparts. Thiols (R-SH), the sulfur analogs of alcohols (R-OH), are generally more acidic and more potent nucleophiles than alcohols. msu.edu This enhanced nucleophilicity of sulfur is a recurring theme in its reactions.

The chemistry of "Prop-2-en-1-ol;sulfane" is representative of the broader effort to synthesize functionalized organosulfur molecules. These compounds, including allyl sulfides and their derivatives, are of significant interest due to their presence in natural products, such as those found in garlic (Allium sativum), and their potential applications in materials science and medicinal chemistry. taylorandfrancis.comresearchgate.net The study of how simple building blocks like allyl alcohol react with sulfur sources like H₂S is a fundamental aspect of this field.

Significance of Allylic Structures in Chemical Transformations

The term "allylic" refers to the position of a substituent on a carbon atom adjacent to a carbon-carbon double bond (C=C-C-X). This structural motif imparts unique reactivity to the molecule. The stability of allylic intermediates, such as allylic carbocations, radicals, and anions, is a key factor driving many chemical transformations. This stability arises from the delocalization of charge or the unpaired electron across the π-system of the double bond.

In the context of "this compound," the allylic nature of the alcohol is crucial. Reactions at the allylic position can proceed through various mechanisms, including nucleophilic substitution (S_N1, S_N2, S_N1', S_N2') and electrophilic additions to the double bond. The ability of the hydroxyl group in allyl alcohol to be protonated and act as a good leaving group further enhances its reactivity, particularly in the presence of acidic reagents. libretexts.org

Overview of Prop-2-en-1-ol Reactivity with Sulfur-Derived Reagents

The reaction between prop-2-en-1-ol and hydrogen sulfide (B99878) is a classic example of nucleophilic substitution, where the sulfur atom of H₂S acts as the nucleophile. The reaction can lead to the formation of several products, primarily allyl mercaptan (prop-2-ene-1-thiol) and diallyl sulfide.

The initial step in this reaction, particularly under acidic conditions, is the protonation of the hydroxyl group of allyl alcohol to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org Subsequently, the hydrosulfide (B80085) ion (HS⁻), formed from the dissociation of H₂S, can attack the allylic carbon, leading to the formation of allyl mercaptan.

The reaction can be summarized as follows:

CH₂=CHCH₂OH + H₂S ⇌ CH₂=CHCH₂SH + H₂O

Further reaction of the initially formed allyl mercaptan with another molecule of allyl alcohol can lead to the formation of diallyl sulfide:

CH₂=CHCH₂SH + CH₂=CHCH₂OH ⇌ (CH₂=CHCH₂)₂S + H₂O

The specific products and their relative yields depend on the reaction conditions, such as temperature, pressure, and the presence of catalysts. For instance, the addition of thiols to alkenes can be catalyzed by acids or initiated by radical initiators. adcmastuana.org

The table below summarizes the key reactants and potential products in the formation of "this compound".

Reactant/Product NameChemical FormulaMolar Mass ( g/mol )Role in Reaction
Prop-2-en-1-olC₃H₆O58.08Starting Material
Hydrogen SulfideH₂S34.08Reagent
Allyl MercaptanC₃H₆S74.14Primary Product
Diallyl SulfideC₆H₁₀S114.21Secondary Product

It is important to note that the designation "this compound" as found in chemical databases with CAS number 374078-75-8 refers to the reaction products of these two initial compounds, rather than a single, discrete molecule. nih.gov This highlights the reactive nature of the starting materials and the potential for a mixture of organosulfur compounds to be formed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

IUPAC Name

prop-2-en-1-ol;sulfane

InChI

InChI=1S/C3H6O.H2S/c1-2-3-4;/h2,4H,1,3H2;1H2

InChI Key

YOTREPSPCFEWCZ-UHFFFAOYSA-N

Canonical SMILES

C=CCO.S

Origin of Product

United States

Synthetic Methodologies for Allylic Organosulfur Compounds

Direct Functionalization of Prop-2-en-1-ol and its Derivatives with Sulfur Reagents

The direct use of allylic alcohols as starting materials for the synthesis of allylic organosulfur compounds represents an atom-economical and efficient approach. This section details the reactions of prop-2-en-1-ol and its derivatives with thiols, thiophenols, sulfinic acids, and their corresponding salts.

Reactions with Thiols and Thiophenols

The reaction of allylic alcohols with thiols and thiophenols provides a direct route to allylic sulfides. Various methodologies have been developed to promote this transformation, often involving activation of the hydroxyl group of the allylic alcohol to facilitate nucleophilic attack by the sulfur reagent.

A notable method for the synthesis of β-carbonyl sulfides involves the (diacetoxyiodo)benzene (B116549) (PhI(OAc)2)-promoted 1,2-transfer reaction between 1,1-disubstituted allylic alcohols and thiophenols. nih.govmdpi.comnih.govresearchgate.net This reaction proceeds under metal-free conditions and offers a rapid and efficient pathway to these valuable organic intermediates. nih.govnih.gov The reaction is typically carried out in an argon atmosphere at room temperature. nih.govresearchgate.net

The selection of the oxidant is crucial for the success of this transformation. Studies have shown that PhI(OAc)2 is a superior oxidant for this reaction, providing significantly higher yields compared to other oxidants. nih.gov The reaction between 1,1-diphenylprop-2-en-1-ol and 4-methylthiophenol in the presence of PhI(OAc)2 in acetonitrile (B52724) (CH3CN) for 24 hours at room temperature resulted in an 89% yield of the corresponding β-carbonyl sulfide (B99878). nih.govresearchgate.net In the absence of an oxidant, no desired product was detected. nih.gov The stoichiometry of PhI(OAc)2 also plays a critical role, with 2 equivalents being optimal. nih.govresearchgate.net

The scope of the reaction is broad, accommodating various substituted thiophenols with both electron-donating and electron-withdrawing groups. researchgate.net For instance, reactions with thiophenols bearing methyl, ethyl, isopropyl, and tert-butyl groups have yielded the corresponding β-carbonyl sulfides in good to excellent yields (67-89%). researchgate.net A proposed mechanism suggests that PhI(OAc)2 initially attacks the double bond of the allylic alcohol to form a cationic intermediate. This is followed by migration of an aryl group and subsequent attack by the thiophenol to yield the final product. mdpi.com

Table 1: PhI(OAc)2-Promoted Synthesis of β-Carbonyl Sulfides

Allylic Alcohol Substrate Thiophenol Substrate Yield (%) Reference
1,1-diphenylprop-2-en-1-ol 4-methylthiophenol 89 nih.govresearchgate.net
1,1-diphenylprop-2-en-1-ol 4-ethylthiophenol 81 researchgate.net
1,1-diphenylprop-2-en-1-ol 4-isopropylthiophenol 75 researchgate.net
1,1-diphenylprop-2-en-1-ol 4-tert-butylthiophenol 67 researchgate.net

Reaction Conditions: Allylic alcohol (0.2 mmol), thiophenol (0.4 mmol), PhI(OAc)2 (2 equiv.), CH3CN (2 mL), room temperature, 24 h.

A simple and transition-metal-free approach for the synthesis of allylic sulfides involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter. thieme-connect.comresearchgate.netacs.orgresearchgate.net This method facilitates the allylation reaction of tertiary allylic alcohols with thiols. thieme-connect.comresearchgate.net HFIP plays a dual role in this reaction: it activates the allylic alcohol and stabilizes the resulting allylic cation intermediate, thereby accelerating the subsequent nucleophilic attack by the thiol. thieme-connect.comresearchgate.net This methodology is highly selective and efficient for producing allylic organosulfur compounds. thieme-connect.com

The unique properties of fluorinated alcohols, such as their high hydrogen bond donating ability, low nucleophilicity, and high polarity, make them effective promoters for nucleophilic substitution reactions on activated alcohols like allylic alcohols. acs.orgresearchgate.net This strategy avoids the need for metal catalysts and often proceeds under mild conditions. thieme-connect.comacs.orgresearchgate.net The reaction has been shown to be applicable to a range of tertiary allylic alcohols and thiols, providing a direct and atom-economical route to allylic sulfides. thieme-connect.comresearchgate.net

Reactions with Sulfinic Acids and their Derivatives

The reaction of allylic alcohols with sulfinic acids and their salts, such as sodium sulfinates, provides a direct pathway to allylic sulfones. These compounds are of significant interest due to their presence in biologically active molecules and their utility as synthetic intermediates.

A metal-free tandem procedure has been developed for the synthesis of allylic sulfones, γ-ketosulfones, and triflyl allylic alcohols from the reaction of aryl allylic alcohols with sulfinic acid. nih.govnorthwestern.edu This process involves a sulfonylation reaction followed by an oxidative functionalization promoted by iodosobenzene (B1197198) diacetate (PIDA). nih.gov This one-pot operation allows for the construction of these important sulfonyl-containing skeletons from readily available starting materials. nih.govnorthwestern.edu The flexibility of this methodology allows for the incorporation of both arylsulfonyl and triflyl functionalities. northwestern.edu

In a related water-promoted, metal-free dehydrative cross-coupling reaction, a wide variety of allylic sulfones can be synthesized from the reaction of both aliphatic and aromatic sulfinic acids with various allylic alcohols. nih.govd-nb.info This method is highly efficient and practical, operating at room temperature in a neutral aqueous medium, and often allows for product isolation by simple filtration. nih.govd-nb.info DFT calculations suggest that water acts as a promoter in this transformation through the formation of intermolecular hydrogen bonds. nih.govd-nb.info

The hydrosulfonylation of α,β-unsaturated carbonyl compounds with sodium sulfinates is a valuable method for the synthesis of β-sulfonyl-α,β-unsaturated carbonyl compounds and γ-keto sulfones. dntb.gov.uasemanticscholar.orgresearchgate.netrsc.org While not a direct reaction of prop-2-en-1-ol, this reaction is relevant as it involves the formation of a C-S bond in a structurally related system. A metal-free approach for the hydrosulfonylation of α,β-unsaturated ketones has been developed, providing access to γ-keto sulfones. semanticscholar.orgresearchgate.netrsc.org This method is environmentally friendly and utilizes readily available starting materials. semanticscholar.orgrsc.org

Furthermore, direct one-pot dehydration cross-coupling reactions between allylic alcohols and sodium sulfinates in water have been reported to produce allylic sulfones in good to excellent yields. acs.org This metal-free procedure often employs a catalyst like tetrabutylammonium (B224687) tribromide in water, offering a simple, efficient, and environmentally benign strategy. acs.org The reaction demonstrates a broad substrate scope, including various substituted allylic alcohols and both aryl and alkyl sodium sulfinates. acs.org For instance, the reaction of various sodium sulfinates with allylic alcohols can be initiated by radical precursors, leading to the formation of allylic sulfones. nih.govnih.gov

Table 2: Synthesis of Allylic Sulfones from Allylic Alcohols and Sodium Sulfinates

Allylic Alcohol Sodium Sulfinate Catalyst/Promoter Solvent Yield (%) Reference
(E)-1,3-diphenylprop-2-en-1-ol Sodium p-toluenesulfinate None Water 95 nih.gov
1,1-diphenylprop-2-en-1-ol Sodium benzenesulfinate Tetrabutylammonium tribromide Water High acs.org
Cinnamyl alcohol Sodium benzenesulfinate None Water 92 nih.gov
Reactions with Arenesulfonyl Cyanides Leading to Trisubstituted Allyl Sulfones

A notable and somewhat unexpected reaction in organosulfur chemistry is the formation of trisubstituted allyl sulfones from the interaction of arenesulfonyl cyanides with allylic alcohols. nih.gov This synthetic route provides an efficient and practical protocol for preparing these valuable compounds. acs.org The reaction is considered unexpected because arenesulfonyl cyanides are not typically viewed as primary sulfonylation reagents for alcohols. nih.govkisti.re.kr

The process involves the direct conversion of various alcohols into sulfones under mild conditions. tubitak.gov.tr While several precursors like sodium sulfinate, sulfonic acids, and sulfonyl chloride can be used to generate sulfones, the use of arenesulfonyl cyanides presents a unique pathway. tubitak.gov.trmdpi.com Research has demonstrated that this method is effective for a range of allylic alcohols, leading to the corresponding trisubstituted allylic sulfones. nih.gov The reaction has been successfully applied to Morita-Baylis-Hillman (MBH) carbonates as well, which can be converted to the desired sulfone products in good to excellent yields. mdpi.comdntb.gov.ua For instance, the reaction of MBH carbonates with sodium sulfinates, a related sulfonyl precursor, proceeds smoothly at 40°C in acetonitrile to afford trisubstituted allylic sulfones with high selectivity. mdpi.comdntb.gov.ua

The general applicability of this type of transformation is wide, accommodating both aliphatic and aromatic sulfinic acids which react with various allylic alcohols, including (E)-1,3-diarylprop-2-en-1-ol, to produce branched E-allylic sulfones in high yields. nih.gov This method highlights a significant advancement in the synthesis of complex sulfone-containing molecules.

Table 1: Synthesis of Trisubstituted Allylic Sulfones from MBH Carbonates and Sodium Sulfinates mdpi.com

EntryMBH Carbonate SubstrateSulfinate ReagentProductYield (%)Z/E Ratio
1Carbonate from benzaldehydeSodium benzenesulfinateAllylic Sulfone 3a95>99:1
2Carbonate from p-chlorobenzaldehydeSodium benzenesulfinateAllylic Sulfone 3b99>99:1
3Carbonate from p-bromobenzaldehydeSodium benzenesulfinateAllylic Sulfone 3c99>99:1
4Carbonate from p-nitrobenzaldehydeSodium benzenesulfinateAllylic Sulfone 3d7189:11
5Carbonate from p-methylbenzaldehydeSodium benzenesulfinateAllylic Sulfone 3e96>99:1
6Carbonate from benzaldehydeSodium p-toluenesulfinateAllylic Sulfone 3k97>99:1
7Carbonate from acrylonitrileSodium benzenesulfinateAllylic Sulfone 3n99---

Reaction Conditions: MBH carbonate (0.1 mmol), sodium sulfinate (0.15 mmol), MeCN (1 mL), 40 °C, 2 h.

Reactions with Sulfones as Carbene Alternative Precursors for Cyclopropanation

Cyclopropane (B1198618) structures are fundamental units in many natural products and pharmaceuticals. researchgate.netnih.gov A novel and efficient method for their synthesis involves the use of sulfones as carbene alternative precursors in the cyclopropanation of allylic alcohols. researchgate.netnih.gov This approach, often catalyzed by transition metals like manganese or ruthenium, provides access to cyclopropylmethanol (B32771) products in yields ranging from 58% to 99%. researchgate.netnih.gov

One of the key advantages of this methodology is the retention of the versatile free alcohol moiety in the final product, which allows for a wide array of subsequent chemical transformations. researchgate.netnih.gov The mechanism is proposed to follow a sequential pathway involving catalytic dehydrogenation, a Michael addition, cyclization, and finally, catalytic hydrogenation. nih.gov This "borrowing hydrogen" strategy under mild conditions makes it an attractive alternative to traditional cyclopropanation methods that often require sensitive diazo reagents. researchgate.netnih.govacs.org

Different catalytic systems have been explored. For instance, a manganese-catalyzed reaction efficiently couples various allylic alcohols with arylmethyl trifluoromethyl sulfones. researchgate.netnih.gov Another approach utilizes a Ru(II) catalyst in a one-step, three-component reaction of alcohols and sulfones, which offers excellent diastereoselectivity and control over substituents on all three carbons of the cyclopropane ring. acs.org Furthermore, biocatalytic methods using engineered myoglobin-based catalysts have been developed for the enantioselective cyclopropanation of olefins with sulfone diazos as carbene precursors, achieving high yields and excellent enantioselectivity. digitellinc.com

Table 2: Manganese-Catalyzed Cyclopropanation of Allylic Alcohols with Sulfones nih.gov

EntryAllylic AlcoholSulfoneProductYield (%)
1Cinnamyl alcoholPhenylmethyl trifluoromethyl sulfone2-(p-tolyl)cyclopropyl)methanol99
23-Phenylprop-2-en-1-ol(4-chlorophenyl)methyl trifluoromethyl sulfone(2-(4-chlorophenyl)cyclopropyl)methanol85
3But-2-en-1-olPhenylmethyl trifluoromethyl sulfone(2-methylcyclopropyl)methanol72
43-Methylbut-2-en-1-olPhenylmethyl trifluoromethyl sulfone(2,2-dimethylcyclopropyl)methanol65

Allylation of Nitrogen-Sulfur Heterocycles (e.g., NH-Sulfoximines) with Allylic Alcohols

The functionalization of NH-sulfoximines is crucial for expanding their application in medicinal chemistry and drug discovery. scholaris.ca A significant advancement in this area is the direct N-allylation of these compounds using allylic alcohols. scholaris.caorganic-chemistry.orgacs.org This transformation is typically achieved through a synergistic dual catalytic system, commonly employing a combination of an organoboron compound and a palladium catalyst. scholaris.caorganic-chemistry.orgacs.org

This dehydrative coupling reaction is advantageous as it proceeds without the need for a strong Brønsted base, which is typically required to deprotonate the weakly nucleophilic NH-sulfoximine (pKa ≈ 24.3 in DMSO). scholaris.caorganic-chemistry.org The reaction demonstrates high tolerance for a variety of functional groups, including ketones, esters, and free hydroxyls, making it a versatile synthetic tool. organic-chemistry.orgacs.org

Mechanistic studies and computational modeling suggest that the boronic acid cocatalyst activates the sulfoximine (B86345) by forming a complex. organic-chemistry.orgacs.org This complexation significantly lowers the pKa of the NH-sulfoximine, facilitating the ionization of the allylic alcohol in the presence of the palladium catalyst, which ultimately leads to the formation of the N-allylated product. acs.org While rhodium-catalyzed N-allylation of free sulfoximines with allenes has also been reported, the organoboron/palladium system is particularly effective for couplings with allylic alcohols. researchgate.net

Table 3: Organoboron/Palladium Cocatalytic N-Allylation of NH-Sulfoximines organic-chemistry.orgacs.org

EntrySulfoximineAllylic AlcoholCatalyst SystemProductYield (%)
1S,S-DiphenylsulfoximineCinnamyl alcoholPd(OAc)₂, Xantphos (B1684198), Boronic AcidN-cinnamyl-S,S-diphenylsulfoximine95
2S-Methyl-S-phenylsulfoximineAllyl alcoholPd(OAc)₂, Xantphos, Boronic AcidN-allyl-S-methyl-S-phenylsulfoximine88
3S-(4-methoxyphenyl)-S-phenylsulfoximineCrotyl alcoholPd(OAc)₂, Xantphos, Boronic AcidN-crotyl-S-(4-methoxyphenyl)-S-phenylsulfoximine92
4Dibenzothiophene S,S-dioxide, N-iminoCinnamyl alcoholPd(OAc)₂, Xantphos, Boronic AcidN-cinnamyl-dibenzothiophene S,S-dioxide, N-imino78

Intramolecular Cyclization Reactions Involving Allylic Systems and Sulfur Sources

Oxysulfonylation of Alkenes with Sulfur Dioxide under Photocatalysis

The synthesis of sulfur-containing heterocyclic compounds can be efficiently achieved through the intramolecular oxysulfonylation of alkenes. rsc.org This process, which involves the insertion of sulfur dioxide, is often promoted by visible light photocatalysis, offering a mild and effective route to complex molecules. rsc.orgdntb.gov.ua The reaction typically involves the combination of an unsaturated alcohol (like a 4-substituted pent-4-en-1-ol), a sulfur dioxide surrogate such as DABCO·(SO₂)₂, and an aryldiazonium tetrafluoroborate (B81430) in the presence of a photocatalyst. rsc.org

This method leads to the formation of sulfonated 2,2-disubstituted tetrahydrofurans in moderate to good yields. rsc.org The protocol has been extended to other substrates, enabling the construction of sulfonyl-containing tetrahydropyran (B127337) and 1,3-dihydroisobenzofuran derivatives. rsc.org Mechanistic investigations indicate that the reaction proceeds via a radical pathway, where an arylsulfonyl radical is generated as a key intermediate. rsc.orgresearchgate.net This radical then attacks the double bond of the alkene, initiating a cyclization cascade that incorporates the sulfonyl group and the intramolecular oxygen nucleophile. rsc.org The use of photoredox catalysis allows these reactions to proceed under gentle conditions, avoiding the harsh reagents often required in traditional methods. researchgate.net

Table 4: Photocatalytic Intramolecular Oxysulfonylation of Alkenes rsc.org

EntryAlkene SubstrateAryldiazonium SaltProductYield (%)
14-Phenylpent-4-en-1-olPhenyldiazonium tetrafluoroborate5-((Phenylsulfonyl)methyl)-2,2-diphenyltetrahydrofuran75
24-(p-Tolyl)pent-4-en-1-ol4-Chlorophenyldiazonium tetrafluoroborate5-(((4-Chlorophenyl)sulfonyl)methyl)-2-phenyl-2-(p-tolyl)tetrahydrofuran68
34-Phenylpent-4-en-1-ol4-Fluorophenyldiazonium tetrafluoroborate5-(((4-Fluorophenyl)sulfonyl)methyl)-2,2-diphenyltetrahydrofuran72
4[2-(Prop-1-en-2-yl)phenyl]methanolPhenyldiazonium tetrafluoroborate1-((Phenylsulfonyl)methyl)-1,3-dihydroisobenzofuran65

Reaction Conditions: Alkene (0.2 mmol), aryldiazonium salt (0.3 mmol), DABCO·(SO₂)₂ (0.3 mmol), photocatalyst, visible light.

Cyclization of Bis(prop-2-yn-1-yl) Sulfides with Chalcogen Halides

The reaction of bis(prop-2-yn-1-yl) sulfide with chalcogen halides, such as sulfur dichloride (SCl₂), provides a direct route to six-membered sulfur-containing heterocycles. researchgate.net This type of cyclization represents a key method for constructing dichalcogenane systems. acs.org Specifically, the reaction of bis(prop-2-yn-1-yl) sulfide with SCl₂ in chloroform (B151607) results in a regio- and stereoselective anti-addition across both triple bonds, leading to the formation of (E,E)-2,6-bis(chloromethylidene)-1,4-dithiane in high yield. researchgate.net

This reaction is significant as it demonstrates the cyclization of bis(prop-2-yn-1-yl) chalcogenides initiated by the action of a chalcogen halide. researchgate.netglobalauthorid.com The observed anti-Markovnikov regioselectivity is consistent with the established behavior of electrophilic additions of sulfenyl halides to terminal acetylenes. researchgate.net This methodology has also been applied to the synthesis of other heterocyclic systems. For example, the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, a related substrate, in a hydrazine (B178648) hydrate-alkali medium can lead to the formation of various thiophene (B33073) and pyrrole (B145914) derivatives. nih.govmdpi.comresearchgate.net These reactions open up expedient pathways to a variety of otherwise difficult-to-access heterocyclic compounds starting from simple precursors. nih.govmdpi.com

Catalytic Approaches in Allylic Sulfur-Incorporation Reactions

Catalysis plays a pivotal role in the development of efficient and selective methods for incorporating sulfur into allylic systems. A diverse range of catalytic strategies has been established, enabling the formation of C-S bonds with high degrees of control over regioselectivity and stereoselectivity.

Transition metal catalysis is a cornerstone of this field. Rhodium-catalyzed reactions, for example, are well-regarded for their unique reactivity and selectivity in allylation reactions. thieme-connect.com These reactions can involve the substitution of allylic rhodium intermediates with various sulfur nucleophiles. thieme-connect.comsci-hub.se Rhodium(III)-catalyzed C-H activation has also been employed for the allylation of heterocycles with allylic alcohols, providing a direct route to functionalized products. dntb.gov.uaacs.org

Palladium catalysis, often in conjunction with organoboron cocatalysts, has proven highly effective for the N-allylation of NH-sulfoximines with allylic alcohols, as previously discussed. organic-chemistry.orgacs.orgnih.gov This dual catalytic system activates the substrates under mild, base-free conditions. scholaris.ca

Furthermore, manganese and ruthenium catalysts have emerged as powerful tools for the cyclopropanation of allylic alcohols using sulfones as carbene precursors. researchgate.netnih.govacs.orgcolab.wsrepec.org These methods operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, representing a green and atom-economical approach. researchgate.netnih.gov

In addition to metal-based systems, photocatalysis has gained prominence for promoting sulfur-incorporation reactions. dntb.gov.uaresearchgate.net Visible-light-induced processes enable the intramolecular oxysulfonylation of alkenes with sulfur dioxide, proceeding through radical intermediates under exceptionally mild conditions. rsc.orgacs.orgresearchgate.net Biocatalysis, using engineered enzymes, is also a burgeoning area, offering highly enantioselective pathways for transformations like the cyclopropanation of olefins to produce chiral sulfonyl cyclopropanes. digitellinc.com These diverse catalytic approaches underscore the continuous innovation in the synthesis of allylic organosulfur compounds.

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for the construction of carbon-sulfur bonds and the modification of allylic systems. Catalysts based on manganese, palladium, and copper are highlighted for their unique reactivity in synthesizing valuable organosulfur molecules.

Manganese, being an earth-abundant and low-toxicity metal, has emerged as a valuable catalyst in organic synthesis. In the context of allylic organosulfur compounds, manganese catalysis has been notably applied in the cyclopropanation of allylic alcohols using sulfones as carbene precursors. nih.govnih.gov This method proceeds via a "borrowing hydrogen" strategy, where the allylic alcohol is temporarily oxidized to an α,β-unsaturated carbonyl compound. nih.gov This intermediate then reacts with a sulfone through a Michael addition, followed by intramolecular cyclization. The hydrogen is then returned in a final reduction step to yield the cyclopropylmethanol product, retaining the alcohol functionality for further transformations. nih.govnih.gov

This transformation is efficient for a variety of substituted allylic alcohols and arylmethyl trifluoromethyl sulfones, providing the desired cyclopropane products in yields ranging from 58% to 99%. nih.gov The reaction proceeds under mild conditions and demonstrates the versatility of manganese catalysts. nih.govnih.gov

A proposed mechanism involves several steps:

Dehydrogenation : The manganese catalyst oxidizes the allylic alcohol to an α,β-unsaturated carbonyl intermediate. nih.gov

Michael Addition : A base promotes the addition of the sulfone to the unsaturated intermediate. nih.gov

Cyclization : Intramolecular nucleophilic substitution leads to the formation of the cyclopropane ring. nih.gov

Hydrogenation : The catalyst returns the "borrowed" hydrogen, reducing the carbonyl group back to an alcohol. nih.gov

Substrate (Allylic Alcohol)Sulfone PartnerCatalyst SystemYield (%)Reference
Allyl alcoholArylmethyl trifluoromethyl sulfones[Mn] complex (1.0 mol%)58-99% nih.gov
Substituted allylic alcoholsArylmethyl trifluoromethyl sulfones[Mn] complex (1.0 mol%)High nih.gov

Table 1: Summary of Manganese-Catalyzed Cyclopropanation of Allylic Alcohols with Sulfones. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and functionalization. Palladium-catalyzed allylic C-H oxidation allows for the conversion of unactivated C-H bonds into new functional groups, such as esters, by coupling alkenes with carboxylic acids. researchgate.netacs.org While many methods focus on acetoxylation, recent advancements have developed systems compatible with a diverse range of carboxylic acids. researchgate.net

A notable system developed by the Stahl group utilizes a combination of a palladium catalyst with a 4,5-diazafluoren-9-one (B35911) (DAF) ligand and a quinone/FePc co-catalyst system. researchgate.net This allows for the efficient aerobic oxidation of the Pd(0) catalyst, which then promotes the acyloxylation of the allylic C-H bond. researchgate.net Another approach describes a ligand-controlled, branch-selective allylic C-H carboxylation. acs.org This system, composed of Pd(OAc)₂, a sulfoxide-oxazoline (sox) ligand, and benzoquinone as an oxidant, selectively produces branched allylic esters from terminal alkenes. acs.org

Mechanistic studies indicate that the C-H activation is often the selectivity-determining step, with a significant kinetic isotope effect observed. dtu.dk The carboxylate counterion is believed to play a crucial role in the C-H cleavage step. dtu.dk

Alkene TypeCarboxylic AcidCatalyst SystemProduct TypeSelectivityReference
Terminal AlkenesVariousPd(0)/DAF/Quinone/FePcLinear Allylic EstersHigh researchgate.net
Terminal AlkenesVariousPd(OAc)₂/sox/BenzoquinoneBranched Allylic EstersHigh acs.org

Table 2: Examples of Palladium-Catalyzed Allylic C-H Carboxylation Systems. researchgate.netacs.org

The trifluoromethyl (CF₃) group is of significant interest in medicinal and agricultural chemistry, and methods for its introduction are highly valuable. Copper-catalyzed reactions have provided direct pathways for the deoxytrifluoromethylation of allylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov These methods convert the C-OH bond of an alcohol into a C-CF₃ bond.

One effective strategy involves a two-step conversion where allylic alcohols are first transformed into allylic bromodifluoroacetates. organic-chemistry.orgnih.gov These intermediates then undergo a copper-catalyzed decarboxylative trifluoromethylation. organic-chemistry.org The reaction is catalyzed by copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as a ligand, proceeding under mild conditions to yield α-substituted trifluoromethylated products with excellent diastereoselectivity for the E-stereoisomer. organic-chemistry.orgnih.gov Mechanistic proposals suggest the reaction proceeds through a reactive LₙCu-CF₃ species and a π-allyl intermediate. nih.gov This catalytic approach avoids the need for stoichiometric metals, making it more economical and environmentally favorable. organic-chemistry.orgnih.gov

Another approach utilizes a hypervalent iodine(III) reagent (Togni reagent) in a copper-catalyzed allylic trifluoromethylation of alkenes, providing a direct route to allylic trifluoromethyl compounds. organic-chemistry.org

Starting MaterialReagent(s)Catalyst SystemProductKey FeaturesReference
Allylic AlcoholsBromodifluoroacetic anhydrideCuI / DMEDAAllylic TrifluoromethanesCatalytic Cu, high E-selectivity organic-chemistry.orgnih.gov
AlkenesTogni ReagentCopper CatalystAllylic TrifluoromethanesDirect C-H trifluoromethylation organic-chemistry.org

Table 3: Copper-Catalyzed Methods for Synthesis of Allylic Trifluoromethanes. organic-chemistry.orgorganic-chemistry.orgnih.gov

A synergistic co-catalytic system using organoboron compounds and palladium has been developed for the dehydrative coupling of N-H sulfoximines with allylic alcohols. nih.govscholaris.ca Sulfoximines are an important class of organosulfur compounds in medicinal chemistry. scholaris.ca Their N-allylation, however, can be challenging as they are poor nucleophiles and typically require strong bases for deprotonation. scholaris.ca

The dual organoboron/palladium system circumvents this issue by enabling the N-allylation to proceed without a Brønsted base. nih.gov The organoboron co-catalyst is proposed to have a dual role: it activates the N-H sulfoximine towards selective N-functionalization and accelerates the formation of the key π-allylpalladium intermediate from the allylic alcohol. nih.gov This method is tolerant of a variety of functional groups, including those sensitive to bases, and works with different substituted allylic alcohols, achieving high yields in the N-allylation of various sulfoximines. scholaris.ca The absence of the boronic acid co-catalyst results in poor yields, highlighting the importance of the dual catalytic approach. scholaris.ca

NucleophileElectrophileCatalyst SystemKey FeatureReference
N-H SulfoximinesAllylic AlcoholsPalladium / Arylboronic AcidBase-free N-allylation nih.govscholaris.ca

Table 4: Organoboron/Palladium Co-Catalyzed N-Allylation of Sulfoximines. nih.govscholaris.ca

Photocatalytic Methods in Organosulfur Compound Synthesis

Visible-light photocatalysis has become a powerful and sustainable tool in organic synthesis, enabling unique bond-forming reactions under mild conditions. beilstein-journals.org This approach has been successfully applied to the synthesis of organosulfur compounds. Photocatalytic methods often proceed via the generation of radical intermediates through single-electron transfer (SET) processes initiated by an excited photocatalyst. beilstein-journals.orgrsc.org

One prominent application is the photocatalytic thiol-ene reaction, where a thiyl radical is generated from a thiol and then adds across an alkene. beilstein-journals.org This process can be mediated by various photocatalysts, including metal complexes like Ru(bpz)₃₂ or organic dyes such as Eosin Y, which avoids potential metal contamination. beilstein-journals.org Nanoparticles like titanium dioxide (TiO₂) have also been employed as photocatalysts for these transformations. beilstein-journals.org

More complex transformations have also been developed. For instance, a novel photocatalytic strategy facilitates the ring expansion of sulfonium (B1226848) salts to generate functionalized cyclic sulfides. acs.org This method uses an organic photocatalyst and offers excellent control over regioselectivity and stereoselectivity, providing access to 6-, 7-, and 8-membered sulfur-containing rings. acs.org

Reaction TypeSubstratesPhotocatalyst ExampleIntermediateProductReference
Thiol-ene ReactionThiol, AlkeneEosin YThiyl radicalSulfide beilstein-journals.org
Ring ExpansionSulfonium SaltOrganic Dye (3DPAFBN)CarbocationCyclic Sulfide acs.org
Dehydroxylative TrifluoromethylationAllylic Alcohol, CF₃SO₂NaOrganic Photoredox Catalyst-CF₃-allylic compound organic-chemistry.org

Table 5: Examples of Photocatalytic Syntheses of Organosulfur Compounds. organic-chemistry.orgbeilstein-journals.orgacs.org

Biosynthetic Pathways and Natural Precursors of Allylic Organosulfur Compounds

Allylic organosulfur compounds are abundant in nature, particularly in plants from the Allium genus, such as garlic (Allium sativum) and onions. frontiersin.org These compounds are responsible for the characteristic flavors and have been studied for their biological activities. tandfonline.com

The biosynthesis of many of these compounds, such as alliin (B105686) (S-allyl-L-cysteine sulfoxide), originates from the amino acid L-cysteine and the tripeptide glutathione (B108866). frontiersin.orghu.edu.jo The biosynthetic pathway is a multi-step enzymatic process. tandfonline.comhu.edu.jo

The key steps in the biosynthesis of alliin are:

Conjugation : The process begins with the conjugation of glutathione with an allyl source, such as methacrylyl-CoA, to form S-(2-carboxypropyl)glutathione. hu.edu.jo

Removal of Glycyl Group : The glycyl group is removed, yielding S-(2-carboxypropyl)cysteine. hu.edu.jo

Group Transformation and Decarboxylation : The S-2-carboxypropyl group is converted to an S-2-propenyl group through oxidative decarboxylation, forming γ-glutamyl-S-allylcysteine. hu.edu.jo

Removal of γ-Glutamyl Group : The γ-glutamyl group is cleaved to produce S-allylcysteine (deoxyalliin). tandfonline.comhu.edu.jo

S-Oxygenation : The final step is the oxidation of the sulfur atom in S-allylcysteine by a specific enzyme to form S-allyl-L-cysteine sulfoxide (B87167), which is alliin. tandfonline.comhu.edu.jo

When garlic cloves are crushed, the enzyme alliinase is released from the vacuole and comes into contact with alliin, which is stored in the cytoplasm. frontiersin.orgresearchgate.net Alliinase rapidly converts alliin into allyl sulfenic acid. Two molecules of this unstable intermediate then condense to form allicin (B1665233), the compound responsible for the pungent aroma of fresh garlic. hu.edu.jo Allicin itself is unstable and degrades further into a variety of other organosulfur compounds like diallyl disulfide, ajoene, and dithiins. hu.edu.jo

PrecursorKey Intermediate(s)Final Product (in intact cell)Bioactive Compound (upon cell disruption)Reference
Glutathione, Methacrylyl-CoAS-(2-carboxypropyl)glutathione, γ-glutamyl-S-allylcysteine, S-allylcysteineAlliin (S-allyl-L-cysteine sulfoxide)Allicin frontiersin.orgtandfonline.comhu.edu.jo
L-cysteineγ-glutamyl-L-cysteine peptidesAlliinAllicin frontiersin.org

Table 6: Simplified Biosynthetic Pathway of Allicin in Garlic. frontiersin.orgtandfonline.comhu.edu.jo

Alliinase-Mediated Transformations of Alk(en)yl Cysteine Sulfoxides to Sulfenic Acids

The enzymatic transformation of S-alk(en)yl-L-cysteine sulfoxides (ACSOs) by alliinase (EC 4.4.1.4) represents a pivotal step in the biosynthesis of a wide array of volatile organosulfur compounds, particularly in plants of the genus Allium. wikipedia.orgresearchgate.netnih.gov Alliinase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, is a C-S lyase that catalyzes the cleavage of the carbon-sulfur bond in its substrates. wikipedia.orgcabidigitallibrary.orgmdpi.com In intact plant cells, the enzyme is compartmentalized within the vacuoles, physically separated from its cytoplasmic substrates, the ACSOs. mdpi.comnih.govuliege.be This separation is crucial; only upon tissue damage, such as crushing or chopping, is the alliinase released, initiating the rapid chemical transformation. wikipedia.orgresearchgate.netoregonstate.edu

The reaction proceeds via a β-elimination mechanism. cabidigitallibrary.orgnih.gov The enzyme utilizes pyridoxal phosphate as a cofactor to react with the amino acid substrate. mdpi.comuliege.be This leads to the cleavage of the C-S bond, yielding three initial products: a sulfenic acid, 2-aminoacrylate (dehydroalanine), and ammonia. wikipedia.orgmdpi.comresearchgate.net The 2-aminoacrylate intermediate is unstable and subsequently hydrolyzes to form pyruvic acid and ammonia. mdpi.comnih.govoup.com

The primary sulfenic acid formed from the most abundant ACSO in garlic (Allium sativum), S-allyl-L-cysteine sulfoxide (alliin), is 2-propenesulfenic acid. wikipedia.orgresearchgate.netnih.gov This sulfenic acid is a highly reactive and transient intermediate. oregonstate.eduoup.com It rapidly undergoes a self-condensation reaction where two molecules combine, eliminating a molecule of water to form a thiosulfinate. oregonstate.eduresearchgate.netoup.com In the case of 2-propenesulfenic acid, this condensation yields allicin (diallylthiosulfinate), the compound responsible for the characteristic aroma of fresh garlic. oregonstate.edunih.govoregonstate.edu This entire process, from the release of alliinase to the formation of thiosulfinates, is remarkably swift, often completing within seconds of tissue disruption. oregonstate.eduoregonstate.edu

Table 1: Alliinase-Mediated Transformation of Common Alk(en)yl Cysteine Sulfoxides

Substrate (ACSO)EnzymePrimary Sulfenic Acid IntermediateSpontaneous Condensation Product (Thiosulfinate)
S-Allyl-L-cysteine sulfoxide (Alliin)Alliinase2-Propenesulfenic acidAllicin
S-Methyl-L-cysteine sulfoxide (Methiin)AlliinaseMethanesulfenic acidMethyl methanethiosulfinate
S-Propyl-L-cysteine sulfoxide (Propiin)Alliinase1-Propanesulfenic acidPropyl propanethiosulfinate
(E)-S-(1-Propenyl)-L-cysteine sulfoxide (Isoalliin)Alliinase(E)-1-Propenesulfenic acid(E,E)-Di-1-propenyl thiosulfinate

This table summarizes the transformation of various common ACSOs by the enzyme alliinase. The initial enzymatic reaction produces a reactive sulfenic acid, which then spontaneously condenses to form a corresponding thiosulfinate. wikipedia.orguliege.beresearchgate.netoup.comnih.gov

Research Findings

Detailed kinetic studies have revealed that the efficiency of the alliinase-mediated transformation is highly dependent on the structure of the alk(en)yl substituent on the cysteine sulfoxide substrate. nih.govoup.com Both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) vary significantly with the substrate. oup.com For instance, studies on alliinase from various Allium species consistently show the highest specific activity with alliin ((+)-S-(2-propenyl)-L-cysteine sulfoxide) as the substrate, even in species where alliin is not the most abundant native ACSO. nih.gov This suggests a particular enzymatic preference for the allyl group.

Furthermore, research into non-Allium species, such as Petiveria alliacea, has identified novel alliinases with different substrate preferences. The alliinase from P. alliacea shows a preference for its naturally occurring substrates, S-benzyl-L-cysteine sulfoxide (petiveriin) and S-2-hydroxyethyl-L-cysteine sulfoxide, over alliin. nih.govoup.com This highlights the diversity of these enzymes in nature. The activation energies required for the formation of the sulfenic acid intermediate also differ based on the substrate, indicating varying energy barriers for the C-S bond cleavage. nih.gov

Table 2: Kinetic Parameters of Alliinase from Various Sources

Enzyme SourceSubstrateKm (mM)Activation Energy (kJ mol⁻¹)
Leek (Allium porrum)S-Allyl-L-cysteine sulfoxide (Alliin)-28
Leek (Allium porrum)S-Methyl-L-cysteine sulfoxide (Methiin)-31
Leek (Allium porrum)S-Propyl-L-cysteine sulfoxide (Propiin)-54
Petiveria alliaceaS-Benzyl-L-cysteine sulfoxide (Petiveriin)3.0 ± 0.964.6
Petiveria alliaceaS-2-Hydroxyethyl-L-cysteine sulfoxide4.8 ± 0.6-

This table presents selected kinetic data for alliinase enzymes, demonstrating the influence of substrate structure on enzymatic activity. A lower activation energy indicates a more facile reaction. Data for Km and activation energy are from separate studies and different enzyme sources, illustrating the range of enzymatic properties. nih.gov

Mechanistic Investigations of Prop 2 En 1 Ol and Sulfur Compound Transformations

Proposed Reaction Pathways and Key Intermediates

The reactions between prop-2-en-1-ol and sulfur compounds can proceed through several distinct mechanistic pathways, often dictated by the nature of the sulfur reagent, catalysts, and reaction conditions. These pathways involve highly reactive intermediates such as radicals and cations, which are central to the formation of the final products.

Radical Pathways (e.g., Arylsulfonyl Radicals, N-Centered Sulfoximidoyl Radicals)

Radical-mediated reactions offer a powerful method for the functionalization of allylic alcohols. These pathways often involve the generation of a radical species that adds to the double bond of prop-2-en-1-ol.

Arylsulfonyl Radicals: The reaction between allylic alcohols and sodium sulfinates can be promoted to form allyl sulfones. acs.orgnih.gov Mechanistic control experiments suggest the involvement of radical intermediates. acs.org For instance, the use of aryl sulfinate salts as radical precursors in a photoredox/nickel dual catalytic system allows for the synthesis of allyl aryl sulfones. nih.gov In these processes, a sulfonyl radical is generated and subsequently captured by the nickel catalyst. The allylic alcohol, typically activated as a carbonate, undergoes oxidative addition to the Ni(I)-sulfonyl intermediate, followed by reductive elimination to yield the C-S bond. nih.gov Similarly, iron(III) can catalyze the oxidation of sodium sulfinates to generate sulfonyl radicals, which then add to the central carbon of an allene (B1206475) system to form a stabilized allyl radical intermediate. rsc.org

N-Centered Sulfoximidoyl Radicals: Electrochemical methods have been developed for the oxidative sulfoximido-oxygenation of alkenes using N-H sulfoximines and alcohols. nih.gov These reactions proceed regioselectively and without the need for metal catalysts or external chemical oxidants. Preliminary mechanistic studies point to the involvement of N-centered sulfoximidoyl radicals. nih.gov This radical species can be generated through various means, including photoredox catalysis, and can participate in the difunctionalization of olefins. acs.org

Cationic Intermediates and their Stabilization (e.g., Allylic Cations)

The hydroxyl group of prop-2-en-1-ol can be protonated under acidic conditions, transforming it into a good leaving group (water) and facilitating the formation of a resonance-stabilized allylic cation. stackexchange.comresearchgate.net This delocalized cation is a key intermediate in many substitution and rearrangement reactions. The positive charge is shared between the terminal carbon atoms, making both sites susceptible to nucleophilic attack. quora.com

A notable example is the triflic acid-catalyzed tandem reaction of allylic alcohols with thiophenols to produce thiochromans. stackexchange.com The proposed mechanism begins with the acid-catalyzed formation of the π-allyl cationic species from the allylic alcohol. A subsequent nucleophilic attack by the thiol yields an allyl thioether intermediate. This intermediate then undergoes intramolecular cyclization, driven by the formation of a stabilized carbocation, to form the final thiochroman (B1618051) product. stackexchange.com The stability of the allylic cation intermediate is crucial for the reaction to proceed. The stabilization can also be influenced by silicon substituents, which can lead to the formation of isolable silyl-stabilized allyl cations. nih.gov

Sequential Reaction Mechanisms (e.g., Dehydrogenation, Michael Addition, Cyclization, Hydrogenation)

Complex molecular architectures can be assembled through sequential, or "tandem," reaction mechanisms. A prime example is the manganese-catalyzed cyclopropanation of allylic alcohols with sulfones, which operates via a "borrowing hydrogen" strategy. researchgate.net This process involves a sequence of distinct mechanistic steps:

Dehydrogenation: The manganese catalyst first facilitates the dehydrogenation of the allylic alcohol to form an α,β-unsaturated carbonyl compound in situ. researchgate.netnih.gov

Michael Addition: A base promotes the Michael addition of an α-H-containing sulfone to the newly formed α,β-unsaturated carbonyl. researchgate.net

Cyclization: The resulting enolate undergoes an intramolecular nucleophilic substitution, where the sulfonyl group acts as a leaving group, leading to the formation of a cyclopropane (B1198618) ring. researchgate.net

Hydrogenation: The "borrowed" hydrogen, held by the manganese hydride catalyst, is returned to the carbonyl group, hydrogenating it to furnish the final cyclopropylmethanol (B32771) product. researchgate.net

This sequential mechanism is supported by mechanistic studies and highlights how a single catalyst can orchestrate multiple transformations in one pot. researchgate.net Similarly, the hetero-Michael addition of thiols to α,β-unsaturated carbonyls is a fundamental reaction that can be part of such sequential processes. researchgate.net Thiol-ene reactions can also proceed sequentially, where a Michael addition is followed by a radical-mediated addition to a different double bond in the same molecule. researchgate.net

Oxidative Addition and Reductive Elimination in Catalytic Cycles

Palladium-catalyzed reactions are central to the functionalization of allylic alcohols. These reactions typically proceed through a catalytic cycle involving oxidative addition and reductive elimination as key steps. researchgate.netuni-muenster.de

In the palladium-catalyzed amination or alkylation of allylic alcohols, the first step is often the activation of the C-O bond. This can be facilitated by an organoboron co-catalyst that accelerates the formation of a π-allylpalladium complex from the allylic alcohol. uni-muenster.de The formation of this π-allylpalladium(II) intermediate from a Pd(0) precursor is the oxidative addition step. acs.orgscielo.br

Once the π-allylpalladium complex is formed, a nucleophile (such as an amine or a sulfur-containing compound) attacks the allyl group. mdpi.comchemrxiv.org The final step is the reductive elimination from the Pd(II) intermediate, which forms the new C-N or C-S bond and regenerates the active Pd(0) catalyst, thus closing the cycle. acs.orgchemrxiv.org The use of ligands containing sulfur, such as phosphine-sulfide ligands, can influence the electronic properties and steric environment of the palladium center, thereby affecting the efficiency and selectivity of the catalytic cycle. uni-muenster.demdpi.com Studies on the reaction of allyl phenyl sulfide (B99878) with Pd(0) complexes have provided direct evidence for the oxidative addition to the C-S bond, forming an allylpalladium(II) thiolate intermediate, which can then undergo reductive elimination. acs.org

Kinetic Studies and Rate Coefficient Determinations

Kinetic studies are essential for quantifying the reactivity of prop-2-en-1-ol and understanding its environmental fate and reaction dynamics.

Atmospheric Oxidation Reactions (e.g., OH Radical Reactions with Allyl Alcohol)

The primary removal process for prop-2-en-1-ol in the atmosphere is its reaction with hydroxyl (OH) radicals. Numerous studies have been conducted to determine the rate coefficients for this gas-phase reaction under various conditions of temperature and pressure.

The reaction is known to be fast, leading to a short atmospheric lifetime for allyl alcohol. acs.org The rate coefficient is pressure-independent in the range of 33 to 760 Torr. oberlin.edu Experimental measurements have been performed using both absolute methods like pulsed laser photolysis-laser induced fluorescence (PLP-LIF) and relative rate methods. oberlin.edu

The temperature dependence of the reaction is often described by the Arrhenius equation, k(T) = A * exp(-Ea/RT). Different studies have reported slightly varying Arrhenius parameters, reflecting the different experimental conditions and reference compounds used.

Table 1: Reported Rate Coefficients for the Reaction of OH Radicals with Prop-2-en-1-ol

Rate Coefficient (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) Temperature Range (K) Reference
(4.60 ± 0.19) x 10⁻¹¹ Not Provided 298 researchgate.net
(4.5 ± 0.6) x 10⁻¹¹ Not Provided 298 researchgate.net
7.7 x 10⁻¹⁵ (for NO₃ radical) Not Provided 298 nih.gov
1.6 x 10⁻¹⁷ (for O₃) Not Provided 296 nih.gov
(5.7 ± 0.2) x 10⁻¹² (5.7 ± 0.2) x 10⁻¹² exp[(650 ± 52)/T] 231-373 acs.orgoberlin.edu
Not Directly Stated (1.68 ± 0.89) x 10⁻¹² exp(1100/T) 282-315 nih.gov

These kinetic data are crucial for atmospheric chemistry models, allowing for the prediction of the atmospheric lifetime of prop-2-en-1-ol and its potential to contribute to the formation of secondary organic aerosols and other atmospheric pollutants. acs.orgresearchgate.net

Influence of Solvent and Reaction Conditions on Pathway Selectivity

The transformation pathway of prop-2-en-1-ol and its derivatives in the presence of sulfur compounds is highly sensitive to the surrounding chemical environment. The choice of solvent, temperature, catalysts, and reagents can profoundly influence reaction rates and, more critically, dictate the selectivity between competing mechanistic pathways, leading to different structural outcomes. nih.govacs.orglibretexts.org This section explores detailed research findings that illustrate how deliberate manipulation of reaction conditions can steer the synthesis towards desired products.

Solvent Polarity and Additives in 3-Sulfolene (B121364) Synthesis

The synthesis of 3-sulfolenes, valuable five-membered sulfur heterocycles, can be achieved directly from allylic alcohols, bypassing the need to isolate intermediate 1,3-dienes. rsc.org In this transformation, which involves an in-situ generation of sulfur dioxide from a stable precursor like sodium metabisulfite (B1197395), the solvent system plays a pivotal role in pathway selectivity and reaction efficiency. nih.govrsc.org

Research has shown that the rate of the key cheletropic cycloaddition step is significantly accelerated in more polar solvents. nih.gov For instance, the reaction rate is substantially higher in methanol (B129727) (CH₃OH) compared to benzene (B151609) (C₆H₆). nih.gov Conversely, the reverse cycloelimination reaction is slower in polar solvents, meaning that both the formation rate and the final yield of the 3-sulfolene product are enhanced in solvents of higher polarity. nih.gov

Optimization studies for the reaction of a 1,3-diene (formed in-situ from an allylic alcohol) with sodium metabisulfite highlighted that a mixture of hexafluoroisopropanol (HFIP) and water was superior to less polar options. rsc.org The yield of the desired sulfolene was dramatically improved by increasing the temperature and the equivalents of the sulfur source, as detailed in the table below.

EntrySolventTemperature (°C)Na2S2O5 (equiv.)Yield (%)Source
1CH3CN802<5 rsc.org
2Toluene802<5 rsc.org
3HFIP/H2O (4:1)80220 rsc.org
4HFIP/H2O (4:1)100250 rsc.org
5HFIP/H2O (4:1)100597 (isolated) rsc.org

Furthermore, the addition of an acid catalyst can promote the reaction. The use of potassium hydrogen sulfate (B86663) (KHSO₄) in a methanol/water solvent system also provides an effective pathway for the synthesis. nih.govrsc.org The lower pKₐ of bisulfate helps promote the in-situ formation of sulfur dioxide, while the increased polarity and acidity of the solution accelerate the desired cheletropic reaction. nih.gov

Solvent-Dependent Selectivity in 1,2-Transfer Reactions

The reaction of 1,1-disubstituted allylic alcohols with thiophenols to produce β-carbonyl sulfides is another transformation where the solvent choice is crucial for success. nih.govsemanticscholar.org In a reaction promoted by iodosobenzene (B1197198) diacetate (PhI(OAc)₂), a screening of various solvents revealed significant differences in product yield, demonstrating the solvent's role in mediating the underlying cationic mechanism. researchgate.net

The optimization was performed using 1,1-diphenylprop-2-en-1-ol and 4-methylthiophenol as model substrates. The results indicated that polar aprotic solvents were generally more effective.

EntrySolventTemperatureTime (h)Yield (%)Source
1CH3CNrt2489 researchgate.net
2DCErt2472 researchgate.net
3THFrt2445 researchgate.net
4Toluenert24<5 researchgate.net
5CH2Cl2rt2483 researchgate.net
6EtOAcrt2415 researchgate.net

As shown in the table, acetonitrile (B52724) (CH₃CN) provided the highest yield (89%), establishing it as the optimal solvent for this 1,2-transfer reaction. researchgate.net The effectiveness of polar aprotic solvents like acetonitrile and dichloromethane (B109758) (CH₂Cl₂) compared to nonpolar solvents like toluene or coordinating solvents like tetrahydrofuran (B95107) (THF) highlights the importance of the solvent's ability to support the proposed cationic intermediates in the reaction mechanism. nih.govresearchgate.net

Control of Regioselectivity in Hydrosulfonylation

The influence of the solvent can be so pronounced that it completely reverses the regioselectivity of a reaction. A notable example is the hydrosulfonylation of allene derivatives with sodium sulfinates. rsc.org While this specific example does not use prop-2-en-1-ol directly, it serves as a powerful illustration of solvent-directed pathway selection in reactions involving sulfur nucleophiles. Research by the Ren group demonstrated that the nucleophilic addition could be tuned to favor either β-sulfonylation or γ-sulfonylation simply by changing the solvent from methanol (MeOH) to dimethyl sulfoxide (B87167) (DMSO). rsc.org

In methanol (MeOH) , the reaction proceeds with high selectivity to yield the β-adduct .

In dimethyl sulfoxide (DMSO) , the selectivity is switched, and the γ-adduct is the major product. rsc.org

This tunable selectivity underscores the solvent's ability to influence the electronic environment and stability of intermediates, thereby directing the nucleophilic attack of the sulfinate to a different position on the substrate. rsc.org

Conditions for Catalytic Pathways

In transition-metal-catalyzed reactions, the solvent and other conditions work in concert with the catalyst to determine the reaction's course.

Olefin Metathesis: In aqueous cross-metathesis reactions, the use of water as a solvent can be beneficial. Reactions involving allyl sulfides, for instance, can exhibit a high enough turnover frequency in water to outcompete potential catalyst decomposition, a common issue in metathesis. beilstein-journals.org Furthermore, for ring-closing metathesis, the presence of a free hydroxyl group on an allylic alcohol can direct the catalyst to yield six-membered rings, whereas protecting the alcohol with a bulky group can switch the pathway to favor the formation of five-membered rings. beilstein-journals.org

Copper-Catalyzed Cascades: In a three-component reaction to form 1-aryl-2-sulfonylamino-propanes from prop-2-en-1-ol, a sulfonamide, and an arene, the conditions are precisely controlled. acs.org The reaction is performed in chlorobenzene (B131634) at 75 °C with a specific copper(II) triflate catalyst and a xantphos (B1684198) ligand to achieve the desired arylation/hydroamination cascade. acs.org

Solvent-Free Oxa-Michael Additions: The phosphine-catalyzed oxa-Michael reaction of prop-2-en-1-ol with divinyl sulfone demonstrates that sometimes the optimal condition is the absence of a solvent. chemrxiv.org Solvent-free conditions proved highly effective for this transformation, allowing for a reduction in catalyst loading while achieving high conversion to the desired di-adduct product. chemrxiv.org

Computational and Theoretical Chemistry of Allylic Alcohol Sulfur Systems

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the complex reaction pathways between allyl alcohol and sulfur compounds. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, products, and the high-energy transition states that connect them.

Theoretical investigations into the reactions of allyl alcohol with other reactive species, such as hydroxyl radicals and ozone, provide a framework for understanding its potential reactions with sulfur. researchgate.netnih.gov For instance, studies on the reaction of allyl alcohol with OH radicals have utilized high-level composite methods like G3(MP2) to explore the PES, revealing pathways for both direct hydrogen abstraction and addition/elimination mechanisms. nih.gov Similarly, Density Functional Theory (DFT) methods have been employed to study the cycloaddition of ozone to the double bond of allyl alcohol, identifying a primary ozonide intermediate. researchgate.net

These methodologies can be extended to model the interaction of allyl alcohol with sulfur species. For example, the synthesis of 3-sulfolenes from allylic alcohols using sodium metabisulfite (B1197395) (a sulfur dioxide equivalent) involves a cheletropic reaction that can be studied computationally to understand its mechanism and the accelerating effect of solvents like hexafluoroisopropanol (HFIP). nih.gov Computational studies on the oxidation of related compounds like allyl methyl sulfide (B99878) have used DFT to map out complex mechanisms involving pre-reactive complexes and various decomposition pathways for the resulting radicals. rsc.org Such calculations are crucial for determining the activation energies of different pathways, which in turn helps in predicting the most favorable reaction route.

The table below summarizes common computational methods and their applications in studying reaction mechanisms relevant to allylic systems.

Computational Method Application Typical Findings Reference
Density Functional Theory (DFT) (e.g., B3LYP)Geometry optimization, transition state searching, reaction path following.Identifies structures of intermediates and transition states; calculates relative energy barriers. researchgate.netrsc.orgresearchgate.netacs.org
G3(MP2)High-accuracy energy calculations for complex potential energy surfaces.Provides refined energy profiles for competing reaction pathways (e.g., addition vs. abstraction). nih.gov
Rice-Ramsperger-Kassel-Marcus (RRKM) TheoryCalculation of pressure- and temperature-dependent rate constants.Predicts product distributions under various atmospheric or experimental conditions. nih.gov

Molecular Orbital Analysis and Electronic Structure Properties

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of the prop-2-en-1-ol molecule. The key to its reactivity lies in the π-system, which is formed by the three parallel p-orbitals on the adjacent carbon atoms of the allyl group. masterorganicchemistry.com This conjugation results in three π molecular orbitals: a bonding orbital (π₁), a non-bonding orbital (π₂), and an anti-bonding orbital (π₃). youtube.com

π₁ (Bonding): This is the lowest energy orbital, with electron density spread across all three carbon atoms, resulting from the in-phase overlap of the p-orbitals. masterorganicchemistry.comyoutube.com

π₂ (Non-bonding): This intermediate energy orbital has a node at the central carbon atom (C2), meaning it has no p-orbital contribution from this atom. Its electron density is located only on the terminal carbons (C1 and C3). masterorganicchemistry.comyoutube.com

π₃ (Anti-bonding): This is the highest energy orbital and has two nodes, with all adjacent p-orbitals being out of phase. masterorganicchemistry.comyoutube.com

In the neutral allyl alcohol molecule, the two π-electrons from the double bond occupy the lowest energy bonding orbital, π₁. The Highest Occupied Molecular Orbital (HOMO) is therefore the π₁ orbital, and the Lowest Unoccupied Molecular Orbital (LUMO) is the π₂ orbital. The distribution of these frontier molecular orbitals is critical for predicting reactivity.

The introduction of a sulfur atom can significantly perturb this electronic structure. In reactions, the sulfur species can interact with either the HOMO or the LUMO of the allyl system. For instance, an electrophilic sulfur species would attack the electron-rich HOMO, while a nucleophilic sulfur species would attack the electron-deficient LUMO. Computational studies on sulfur-stabilized allyllithium compounds show that the sulfur substituent influences charge distribution and the structure of the resulting ion pairs. acs.org Quantum chemical calculations, such as Mulliken population analysis or Natural Population Analysis (NPA), can quantify the charge distribution and identify the most electron-rich or electron-poor sites in the molecule, providing a more detailed picture of its electronic properties. acs.orgijsrst.com

Molecular Orbital Energy Level Number of Nodes Key Characteristic in Allyl System Reference
π₁Lowest (Bonding)0Electron density distributed over all 3 carbons. masterorganicchemistry.comyoutube.com
π₂Intermediate (Non-bonding)1Node at the central carbon; density on terminal carbons. masterorganicchemistry.comyoutube.com
π₃Highest (Anti-bonding)2Nodes between each adjacent carbon pair. masterorganicchemistry.comyoutube.com

Prediction of Reactivity and Regio-/Stereoselectivity

A primary goal of computational chemistry in this context is to predict the outcome of reactions, including their rate, regioselectivity (where on the molecule the reaction occurs), and stereoselectivity (the 3D arrangement of the product). These predictions are derived from the calculated electronic structure and reaction energy profiles.

Reactivity and Regioselectivity: Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction. For prop-2-en-1-ol, an electrophilic attack is predicted to occur at the C1 or C3 position, corresponding to the locations of highest electron density in the HOMO. Conversely, a nucleophilic attack would target the C1 and C3 positions, which correspond to the lobes of the LUMO. masterorganicchemistry.comyoutube.com More sophisticated methods, such as calculating the Fukui function, can provide a quantitative measure of a site's reactivity towards nucleophilic, electrophilic, or radical attack. researchgate.net For example, in a theoretical study of allyl glycidyl (B131873) ether with sodium hydrosulfide (B80085), calculations showed that the region of lower electron density, and thus the site for nucleophilic addition, was on the carbons of the epoxide ring. researchgate.net

Stereoselectivity: Computational methods can predict the stereochemical outcome of a reaction by calculating the activation energies for the transition states leading to different stereoisomers. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. This approach has been successfully used to understand the stereoselectivity in various reactions, including the Julia reaction involving allylic sulfones and the enzymatic sulfoxidation of sulfides. rsc.orgrsc.org For instance, quantum chemical modeling of sulfoxidation by an indole (B1671886) monooxygenase correctly predicted the preference for the formation of the (S)-product by identifying the lower energy transition state. rsc.org In the synthesis of 3-sulfolenes from allylic alcohols, controlling the reaction conditions can favor specific isomers, a process that can be optimized with insights from computational modeling of the competing reaction pathways. nih.gov

Computational Parameter Predicted Property Theoretical Basis Reference
HOMO/LUMO Energies and DistributionReactivity and RegioselectivityFrontier Molecular Orbital (FMO) theory; reactions occur via HOMO-LUMO interactions. masterorganicchemistry.comyoutube.com
Fukui Function / NPA ChargesRegioselectivityQuantifies the change in electron density, identifying sites for electrophilic or nucleophilic attack. researchgate.netacs.org
Transition State Energy Differences (ΔE‡)Regio- and StereoselectivityThe pathway with the lowest activation energy is kinetically favored, determining the major product isomer. rsc.orgrsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of prop-2-en-1-ol and its interactions with other molecules are crucial determinants of its physical and chemical properties. Computational chemistry provides detailed information on stable conformers, rotational energy barriers, and the nature of non-covalent interactions.

Conformational Analysis: Prop-2-en-1-ol is not a rigid molecule; rotation can occur around its single bonds, particularly the C-C and C-O bonds. Ab initio molecular orbital studies have been performed to analyze the conformational preferences of allyl alcohol. acs.org These calculations identify the lowest energy conformers by systematically rotating dihedral angles and calculating the energy at each point, allowing for the construction of a potential energy surface for rotation. Benchmarking studies that compare various computational methods (from force fields to high-level coupled cluster theory) provide a reference for the accuracy of calculated conformational energies for small organic molecules, including those with sulfur. researchgate.net For allylic systems, the conformation can be critical for reactivity; for example, the ideal arrangement for allylic deprotonation often requires a specific antiperiplanar alignment of bonds, which can be identified through conformational analysis. nih.gov

Intermolecular Interactions: When prop-2-en-1-ol interacts with a sulfur-containing molecule, various non-covalent forces come into play. The most significant is likely the hydrogen bond between the hydroxyl group of the alcohol (as a donor) and a lone pair on the sulfur atom (as an acceptor). The strength and geometry of these interactions can be precisely modeled using quantum chemical methods. mdpi.com Studies on peptide models containing sulfoxide (B87167) and sulfone groups show that these sulfur functionalities can act as hydrogen bond acceptors, influencing the local peptide conformation. researchgate.net Beyond hydrogen bonding, weaker van der Waals forces and interactions between the sulfur atom and the π-system of the allyl group can also be quantified. Accurately modeling these interactions is essential for understanding phenomena such as solvation, molecular recognition, and the initial formation of pre-reactive complexes that precede a chemical reaction. rsc.org

Conformer Property Computational Method Description Reference
Rotational Energy BarriersPotential Energy Scan (PES)The energy cost of rotating around a single bond is calculated, revealing the barriers between stable conformers. acs.orgresearchgate.net
Stable Conformer GeometriesGeometry OptimizationFinds the lowest energy arrangement of atoms for different rotational isomers. acs.orgnih.gov
Interaction EnergySupermolecular Approach, Symmetry-Adapted Perturbation Theory (SAPT)Calculates the strength of non-covalent interactions, such as hydrogen bonds, between two or more molecules. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Allylic Organosulfur Compounds

Chromatographic Techniques for Separation and Quantification

Gas and liquid chromatography are the cornerstones for the analytical determination of allylic organosulfur compounds. The choice of method depends on the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) with Selective Detection

Gas chromatography is a powerful technique for separating volatile organosulfur compounds. However, due to the often low concentrations and potential for co-elution with other matrix components, the use of selective detectors is crucial for accurate quantification and identification.

The Pulsed Flame Photometric Detector (PFPD) is a highly sensitive and selective detector for sulfur-containing compounds. ysi.com It operates by combusting the compounds eluting from the GC column in a hydrogen-rich flame and measuring the light emitted from the excited sulfur species (S₂*). The pulsed nature of the flame allows for time-resolved emission detection, which significantly enhances selectivity and sensitivity compared to traditional Flame Photometric Detectors (FPD). xylem.com

One of the key advantages of the PFPD is its linear and equimolar response to sulfur, which simplifies calibration procedures by allowing the total sulfur to be calculated as the sum of individual peaks. ysi.comsrainstruments.com This detector is capable of measuring individual sulfur species from parts-per-billion (ppb) to parts-per-million (ppm) levels. xylem.com Furthermore, its unique design allows for the simultaneous acquisition of both a sulfur-selective chromatogram and a hydrocarbon-selective chromatogram from a single detector. srainstruments.comysi.com The self-cleaning design of the PFPD also prevents the buildup of carbon deposits ("coking"), which leads to better long-term stability and reduced maintenance compared to other sulfur-selective detectors. ysi.comxylem.com

Table 1: Capabilities of Pulsed Flame Photometric Detection (PFPD)

Feature Description Source(s)
Sensitivity Detectivity of <1 pg S/sec. ysi.com
Selectivity Superior selectivity for S and P compared to conventional FPDs. ysi.com
Response Linear and equimolar response to sulfur for easy calibration. xylem.comsrainstruments.com
Simultaneous Detection Obtains simultaneous, mutually selective chromatograms (e.g., S+C). srainstruments.comysi.com
Stability Self-cleaning design eliminates soot formation, improving long-term stability. ysi.comxylem.com

| Applications | Analysis of sulfur in petrochemicals, flavors, and fragrances. | ysi.comxylem.comsrainstruments.com |

Sulfur Chemiluminescence Detection (SCD) is another highly sensitive and selective method for the analysis of sulfur-containing compounds. chromatographyonline.com The principle of SCD involves the high-temperature oxidation of sulfur compounds to sulfur monoxide (SO) in a reducing flame. The SO is then reacted with ozone (O₃) in a reaction chamber, which produces excited sulfur dioxide (SO₂). As the excited SO₂ returns to its ground state, it emits light, and the intensity of this chemiluminescence is directly proportional to the amount of sulfur in the sample. researchgate.net

SCD is recognized for its high sensitivity, often an order of magnitude greater than that of an FPD, and its equimolar response to different sulfur compounds. chromatographyonline.comresearchgate.net This makes it particularly suitable for trace-level analysis of complex matrices. wur.nl It has been successfully applied to the analysis of organosulfur compounds in various samples, including petroleum products and beverages like beer. chromatographyonline.comresearchgate.net Despite its high sensitivity, the SCD is generally more expensive and requires more maintenance and gas consumption compared to detectors like the FPD. wur.nl

Table 2: Research Findings on GC-SCD for Organosulfur Compounds

Application Key Findings Source(s)
Crude Oil Analysis Successfully used to separate, identify, and quantify sulfur-containing compounds in crude oil fractions. The detector's linear response allowed for accurate quantification. researchgate.net
Petroleum Analysis Identified various organosulfur families, including thiophenes, benzothiophenes, and their alkyl derivatives in petroleum cuts. researchgate.net

| Food & Beverage Analysis | A sensitive and selective approach for qualifying and quantifying sulfur components in beverages, with detection limits for compounds like dimethyl sulfide (B99878) (DMS) as low as 0.11 µg/L in beer. | chromatographyonline.com |

The Atomic Emission Detector (AED) is an element-selective detector that provides quantitative analysis of specific elements within a sample. oup.com In GC-AED, compounds eluting from the column enter a high-energy microwave-induced helium plasma, which atomizes the molecules and excites the resulting atoms. tajhizkala.ir Each element emits light at characteristic wavelengths as it returns to a lower energy state. A photodiode array detector measures the intensity of these specific emission lines, allowing for simultaneous detection and quantification of multiple elements, such as sulfur (at 181 nm) and carbon (at 193 nm). tajhizkala.ir

A significant advantage of AED is its high selectivity and structure-independent elemental response, which simplifies quantification. oup.com The detector's performance is competitive with other established methods for total sulfur analysis, such as UV-fluorescence and sulfur chemiluminescence. oup.com It has been effectively used for the rapid determination of total sulfur in complex mixtures like gasoline, jet fuel, and diesel fuel, with demonstrated accuracy down to 2.5 mg/L. oup.comresearchgate.net The method can be adapted for both rapid total sulfur determinations and traditional speciated sulfur analysis without requiring equipment changes. oup.com

Table 3: Principles and Applications of Atomic Emission Detection (AED)

Aspect Description Source(s)
Detection Principle A microwave-induced helium plasma atomizes and excites elements, which then emit light at characteristic wavelengths. tajhizkala.ir
Selectivity Highly selective, with a typical sulfur-to-carbon selectivity ratio greater than 3x10⁴. tajhizkala.ir
Detection Range Approximately 20 to 100,000 picograms for sulfur and carbon compounds. tajhizkala.irastm.org
Simultaneous Analysis Allows for the simultaneous detection of sulfur and carbon emissions. tajhizkala.ir

| Primary Application | Determination of volatile sulfur-containing compounds in gaseous fuels and total sulfur in liquid fuels. | oup.comastm.org |

Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to identify odor-active compounds in a volatile mixture. In GC-O, the effluent from the gas chromatograph is split, with one portion directed to a standard detector (like FID or MS) and the other to a sniffing port. mdpi.com Human assessors, acting as highly sensitive detectors, sniff the effluent and record the time, intensity, and description of any perceived odors. acs.org

This technique is invaluable for analyzing the aroma profiles of foods containing allylic organosulfur compounds, such as those from the Allium genus. nih.gov For instance, GC-O analysis of freshly cut leek has identified several sulfur-containing compounds as major contributors to its characteristic aroma. acs.orgnih.gov The detection frequency method, where multiple judges evaluate a sample, is often used to determine the most significant aroma compounds. nih.gov

Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for the separation and quantification of organosulfur compounds, particularly those that are non-volatile or thermally unstable, making them unsuitable for GC analysis. chromatographyonline.comconicet.gov.ar HPLC methods offer high repeatability, rapid analysis, and a wide dynamic range. nih.gov

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of organosulfur compounds from sources like garlic. nih.govresearchgate.net A typical setup uses a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like trifluoroacetic acid (TFA), and a UV detector for monitoring the eluent. nih.gov This approach has been successfully used to separate and quantify key allylic sulfur compounds. nih.gov For oil-soluble organosulfur compounds, normal-phase HPLC has also been utilized. oup.com The development of methods combining HPLC with mass spectrometry (HPLC-MS) has further improved the speed, efficiency, and accuracy of detection. chromatographyonline.com

Table 5: Research Findings for RP-HPLC-UV Analysis of Allylic Sulfides in Garlic

Parameter Diallyl sulfide (DAS) Diallyl disulfide (DADS) Diallyl trisulfide (DATS) Source(s)
Limit of Detection (LOD) 0.17 mg/kg 0.09 mg/kg 0.11 mg/kg nih.gov
Limit of Quantification (LOQ) 0.52 mg/kg 0.27 mg/kg 0.33 mg/kg nih.gov
Detected Range in Sample 8.0 - 32.5 mg/kg 20.4 - 67.3 mg/kg 60.7 - 356.6 mg/kg nih.gov
Spiked Recovery Range 39.0% - 71.3% 64.7% - 81.8% 81.9% - 90.9% nih.gov

| Chromatographic Conditions | Column: Phenomenex C18; Mobile Phase: 0.10 M TFA in 85% ACN / 0.10 M TFA in water (90:10 v/v); Detection: UV at 220 nm. | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of High-Performance Liquid Chromatography (HPLC) by using columns with smaller particle sizes, leading to higher resolution, speed, and sensitivity. When coupled with tandem mass spectrometry (MS/MS), UPLC becomes a powerful tool for the analysis of organosulfur compounds.

A study on the compositional changes of organosulfur compounds in garlic during fermentation utilized liquid chromatography coupled to ion trap mass spectrometry (LC-MS/MS). nih.gov This method allowed for the quantification of 11 distinct organosulfur compounds. The researchers achieved good linearity for all analytes (R ≥ 0.995) and mean recoveries greater than 81.63%. nih.gov Another application developed a sensitive UHPLC-APPI-MS/MS (Ultra-High-Performance Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry) method to determine various organosulfur compounds in asphalt (B605645) cements, detecting 14 different compounds. nih.gov This method demonstrated satisfactory linearity and accuracy, with recoveries ranging from 83.85% to 110.28%. nih.gov

Similarly, a UHPLC-MS/MS bioanalytical method was developed for S-allyl cysteine, a related organosulfur compound. mdpi.compreprints.org This method, using a C18 column and a mobile phase of methanol (B129727) and formic acid, achieved a short run time of 2.0 minutes and high sensitivity, with a linear range of 1.0–1000.0 ng/mL. mdpi.compreprints.org

Gel Permeation Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GPC-ICP-MS)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. alfa-chemistry.com This technique is particularly useful for analyzing high-molecular-weight compounds. When interfaced with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), an element-selective detector, it allows for the specific quantification of sulfur-containing molecules.

Research has shown that GPC coupled with ICP-MS can be used for the analysis of heavy oils and asphaltenes, achieving good chromatographic recoveries and enabling the quantification of total sulfur. acs.org However, a limitation of this method is that it does not typically distinguish between different types of sulfur-containing compounds. acs.org The principle of GPC-MS involves separating polydisperse polymers into fractions with a narrow molecular weight distribution using a porous stationary phase, followed by ionization and mass analysis of the eluted molecules. alfa-chemistry.com

HPLC-ICP-MS/MS for Group-Selective Quantification

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma-Tandem Mass Spectrometry (ICP-MS/MS) provides a robust method for the group-selective quantification of sulfur. acs.org This technique uses sulfur-selective detection with a uniform response, allowing for precise quantification. acs.org By aligning the chromatograms from HPLC-APPI-FTMS and HPLC-ICP-MS/MS, researchers can assign and quantify different types of sulfur species in highly complex samples like crude oil. acs.org

Recent developments in ICP-MS/MS have expanded its application to non-metal speciation analysis. nih.gov A study on sulfur speciation in wine using HPLC-ICPMS/MS successfully identified and quantified major sulfur compounds like sulfate (B86663) and sulfite. nih.gov The use of triple quadrupole technology in ICP-MS significantly improves accuracy and detection limits by removing major polyatomic interferences, which is especially beneficial for sulfur analysis in complex biological matrices. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. scispace.comteledynelabs.com It combines advantages of both gas and liquid chromatography, offering high efficiency and speed. scispace.comlabioscientific.com SFC is well-suited for the analysis of thermally labile and low to moderate molecular weight compounds, including organosulfur compounds. scispace.com

The technique's versatility allows for the separation of a wide range of analytes, from non-polar to polar compounds. labioscientific.com In the analysis of organosulfur compounds, SFC has been optimized with flame photometric detection (FPD), achieving detection limits as low as 0.1 ng of sulfur. osti.gov SFC is also considered an environmentally friendly technique due to its reliance on non-toxic carbon dioxide as the mobile phase. labioscientific.com Its application extends to various industries, including petroleum for hydrocarbon separations and pharmaceuticals for chiral separations. scispace.comteledynelabs.com

Mass Spectrometry for Molecular Characterization and Identification

Mass spectrometry is an indispensable tool for the molecular characterization and identification of compounds, providing detailed information about their mass-to-charge ratio and structure.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled resolution and mass accuracy, making it ideal for the analysis of complex mixtures containing numerous organosulfur compounds. mdpi.com This high-resolution capability allows for the direct determination of elemental compositions. nih.gov

FT-ICR MS has been extensively used in "petroleomics" for the molecular speciation of petroleum and heavy oil fractions. acs.orgresearchgate.net When coupled with electrospray ionization (ESI), it can characterize a wide range of organosulfur compounds, including sulfides, disulfides, and thiophenes, in asphalt cement samples. researchgate.net The technique's high sensitivity allows for the detection of low-abundance compounds. mdpi.com In environmental studies, ESI-FT-ICR-MS has been applied to characterize polar organosulfur compounds in oil sands process water, providing insights into sulfur cycling. goldschmidt.info

Ionization Techniques (e.g., Atmospheric Pressure Photoionization (APPI), Electrospray Ionization (ESI))

The choice of ionization technique is critical for the successful mass spectrometric analysis of organosulfur compounds.

Atmospheric Pressure Photoionization (APPI) is a soft ionization method particularly effective for non-polar and low-polarity compounds, which are often challenging to ionize by other techniques. wikipedia.org APPI uses a vacuum ultraviolet (VUV) light source to ionize molecules and is less susceptible to matrix effects and ion suppression. wikipedia.org It has been successfully coupled with FT-ICR MS for the detailed analysis of petroleum compounds. acs.org A sensitive UHPLC-APPI-MS/MS method has been developed for the determination of organosulfur compounds in asphalt, demonstrating its utility for complex matrices. nih.govresearchgate.net

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is a powerful ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no preparation. conicet.gov.arwiley.comjeol.com This method is particularly advantageous for the study of labile and reactive organosulfur compounds, as it minimizes the potential for thermal degradation or artifact formation that can occur with other methods. researchgate.netnih.gov

The DART-MS process involves a stream of heated, excited-state gas (typically helium or nitrogen) that is directed at the sample. jeol.combruker.com This gas stream desorbs and ionizes the analytes from the surface, which are then drawn into the mass spectrometer for analysis. jeol.combruker.com DART can be operated in both positive- and negative-ion modes, allowing for the detection of a wide range of compounds. researchgate.netacs.org

In the context of allylic organosulfur compounds, DART-MS has been successfully employed to identify a variety of reactive intermediates and final products. For instance, studies on crushed garlic have used DART-MS to detect highly reactive species like 2-propenesulfenic acid, which has a very short half-life. nih.gov Other compounds identified in Allium species using this technique include allicin (B1665233), various thiosulfinates, and diallyl trisulfane (B228730) S-oxide. researchgate.netnih.gov The ability to analyze samples directly at room temperature without solvent extraction or chromatographic separation makes DART-MS an invaluable tool for capturing the transient chemistry of these complex systems. squarespace.com

Research has shown that DART-MS can differentiate between the chemical profiles of different Allium species. For example, it can distinguish between the compounds produced by crushed garlic and those from onion, where the lachrymatory factor, (Z)-propanethial S-oxide, is a major component. researchgate.netnih.gov This highlights the technique's specificity and its utility in comparative phytochemical studies.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including allylic organosulfur compounds. neu.edu.trlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule. neu.edu.trlibretexts.org

¹H NMR Spectroscopy provides information about the number of different types of protons, their relative numbers, and their proximity to other protons. For a representative allylic organosulfur compound like allyl mercaptan (prop-2-ene-1-thiol), the following proton signals would be expected:

ProtonsChemical Shift (δ, ppm)Multiplicity
-SH~1.3-1.6Triplet
-S-CH ₂-~3.1-3.3Doublet of triplets
=CH -~5.7-6.0Multiplet
=CH~5.0-5.3Multiplet

Note: Chemical shifts can vary depending on the solvent and concentration. stackexchange.com

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. For allyl mercaptan, the expected carbon signals are:

CarbonChemical Shift (δ, ppm)
-S-C H₂-~25-30
=C H-~130-135
=C H₂~115-120

Note: The chemical shifts in NMR are influenced by the oxidation state of the sulfur atom. chemaxon.com

The analysis of more complex allylic organosulfur compounds, such as those with additional functional groups or stereocenters, can be aided by two-dimensional NMR techniques. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. savemyexams.com For an allylic organosulfur compound like prop-2-en-1-ol;sulfane, which implies the presence of both an allyl group and a sulfur-containing functional group (such as a thiol or sulfane), the IR spectrum would exhibit several key absorption bands.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlkeneC=C stretch~1640-1680
Alkene=C-H stretch~3010-3095
Alkene=C-H bend~910 and ~990
ThiolS-H stretch~2550-2600 (weak)
C-S stretchC-S stretch~600-800
Alcohol/PhenolO-H stretch~3200-3600 (broad)

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of a hydroxyl (-OH) group, characteristic of an alcohol. docbrown.info A weak absorption around 2550 cm⁻¹ would be indicative of a thiol (-SH) group. The C=C stretching vibration of the allyl group would appear in the 1640-1680 cm⁻¹ region. researchgate.net The analysis of these characteristic peaks allows for the confirmation of the key functional groups within the molecule. nih.govasm.org

Challenges and Strategies in Sample Preparation and Isolation of Labile Sulfur Compounds

The analysis of labile sulfur compounds is fraught with challenges stemming from their inherent chemical instability. nih.gov These compounds are often volatile, thermally sensitive, and prone to oxidation, rearrangement, and polymerization. ingenieria-analitica.comnih.gov This makes their extraction, isolation, and analysis a delicate process requiring specialized techniques to avoid the formation of artifacts. conicet.gov.aruliege.be

One of the primary challenges is the thermal lability of many organosulfur compounds. ingenieria-analitica.com Techniques that employ high temperatures, such as gas chromatography, can lead to the decomposition of the analytes and an unrepresentative profile of the original sample. conicet.gov.ar Additionally, the presence of sulfur-containing impurities can interfere with certain analytical methods. cambridge.org

To overcome these challenges, a variety of strategies have been developed:

Mild Extraction Techniques: The use of non-polar solvents and low-temperature extraction methods can help to preserve the integrity of the compounds. nih.gov Supercritical fluid extraction (SFE) is another gentle technique that can be employed.

Inert Atmosphere: Performing sample preparation and analysis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sulfur-containing compounds.

Derivatization: In some cases, derivatization can be used to convert the labile compounds into more stable forms that are easier to analyze. researchgate.net This must be done carefully to ensure that the derivatization reaction itself does not introduce artifacts.

Direct Analysis Techniques: As discussed previously, methods like DART-MS that require minimal sample preparation are ideal for analyzing labile compounds directly from their source. conicet.gov.ar

Specialized Sorbent Materials: For applications involving thermal desorption, the use of inert-coated sorbent tubes can minimize the degradation of labile sulfur compounds. ingenieria-analitica.com

The successful analysis of this compound and related allylic organosulfur compounds depends on a careful selection and application of these advanced analytical methodologies and sample handling strategies.

Applications in Complex Molecule Synthesis and Chemical Transformations

Synthesis of β-Carbonyl Sulfides as Versatile Organic Intermediates

β-Carbonyl sulfides are recognized as valuable intermediates in organic synthesis, serving as building blocks for a variety of more complex molecules. mdpi.com A highly effective method for their synthesis involves the PhI(OAc)₂-promoted 1,2-transfer reaction between 1,1-disubstituted allylic alcohols and thiophenols. mdpi.comresearchgate.net This metal-free approach proceeds under mild conditions and produces β-carbonyl sulfides in high yields. researchgate.net

The reaction is tolerant of a wide range of functional groups on both the allylic alcohol and the thiophenol, including those with varying electronic properties. For example, 1,1-diphenylprop-2-en-1-ol reacts smoothly with various substituted thiophenols to afford the corresponding β-carbonyl sulfides in yields ranging from 67% to 89%. researchgate.net The reaction has also been successfully performed on a gram scale, demonstrating its practical utility. mdpi.com

Table 1: Scope of the 1,2-Transfer Reaction for the Synthesis of β-Carbonyl Sulfides Reaction of various thiophenols with 1,1-diphenylprop-2-en-1-ol. Data sourced from Molecules (2024). researchgate.net

Entry Thiophenol Substituent Product Yield (%)
1 4-methyl 89
2 4-ethyl 85
3 4-isopropyl 78
4 4-tert-butyl 67
5 4-methoxy 81
6 4-chloro 75
7 4-bromo 73
8 2-methyl 71

Derivatization to Sulfonylated Heterocycles (e.g., Tetrahydrofurans, Tetrahydropyrans)

The synthesis of heterocyclic compounds such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs) from allylic alcohols is a well-established field. organic-chemistry.orgnih.gov These oxygen-containing rings are common motifs in natural products. The incorporation of a sulfonyl group into these structures enhances their utility, for example, by modifying their biological activity or by serving as a reactive handle for further transformations. researchgate.net

One approach involves the cyclization of a sulfonylated precursor derived from an allylic alcohol. Alternatively, the heterocyclic ring can be formed first, followed by sulfonation. Nickel-catalyzed intramolecular reductive cyclization of O-alkynones, which can be prepared from allylic alcohols, yields functionalized chiral tetrahydrofuran (B95107) rings with high efficiency. researchgate.netrsc.org These cyclic alcohols can then be derivatized. Furthermore, sulfonylated heterocycles like difluoromethyl 2-pyridyl sulfones have been shown to be effective partners in nickel-catalyzed cross-coupling reactions, highlighting the importance of this class of compounds. rsc.org The synthesis of sulfonated pyrazoles has also been achieved through electrochemical methods, demonstrating modern approaches to sulfonylated heterocycles. researchgate.net

Formation of Cyclopropylmethanol (B32771) Derivatives through Sulfur-Mediated Reactions

Cyclopropylmethanol derivatives are important structural units in numerous natural products and serve as versatile synthetic intermediates. acs.org Sulfur-mediated reactions provide a powerful tool for the cyclopropanation of allylic alcohols. A key strategy involves the use of sulfur ylides. unl.pt

In this approach, an allylic alcohol can be oxidized to the corresponding enone, which then undergoes a conjugate addition reaction with a sulfur ylide, such as methylenedimethylsulfoxonium. This process generates a cyclopropane (B1198618) ring stereoselectively. For example, the reaction with enone derivatives can proceed with high diastereoselectivity, where the steric environment of the substrate directs the attack of the ylide to produce a single diastereoisomer in good yield. unl.pt This method provides a reliable route to highly functionalized cyclopropylmethanol systems that might be difficult to access through other means. acs.org

Construction of Diverse Functional Organosulfur Scaffolds (e.g., Allylic Sulfones, Sulfides)

The reaction of allylic alcohols and their derivatives with sulfur nucleophiles is a cornerstone for building diverse organosulfur scaffolds, particularly allylic sulfones and sulfides. organic-chemistry.orgacs.org These compounds are not only important targets in their own right but also act as "chemical chameleons" due to the versatile reactivity of the sulfone and sulfide (B99878) groups. thieme-connect.com

A general and stereoselective method for preparing highly functionalized allylic thioethers (sulfides) utilizes a palladium-catalyzed thiolation of vinyl cyclic carbonates, which are readily derived from allylic alcohols. acs.org This protocol is noted for its high (Z)-selectivity and operational simplicity. The resulting allylic sulfides can be oxidized in a one-pot strategy to the corresponding allylic sulfones, which are valuable in medicinal chemistry and materials science. acs.org Direct synthesis of allylic sulfones from allylic alcohols can also be achieved using palladium catalysis to activate the alcohol group in situ for reaction with sulfinate salts. organic-chemistry.org

Table 2: Synthesis of Functional Organosulfur Scaffolds

Starting Material Type Reagent Product Type Catalyst/Promoter Key Feature Reference
Vinyl Cyclic Carbonate Thiol (Z)-Allylic Thioether Palladium High (Z)-selectivity acs.org
Allylic Alcohol Sodium Sulfinate (E)-Allylic Sulfone Palladium/Boric Acid High E-selectivity organic-chemistry.org
Allylic Carbonate Sodium Sulfinate Branched Allylic Sulfone Iridium High enantioselectivity organic-chemistry.org
Racemic Allylic Alcohol Thioester Chiral β-Hydroxy Allylic Sulfide Iridium Asymmetric cascade rsc.org

Utilization in Stereoselective Organic Transformations

A major advantage of using the allylic alcohol-sulfur system is the ability to control stereochemistry. Numerous transformations have been developed that proceed with high levels of diastereoselectivity or enantioselectivity. tdx.catacs.org

Key examples include:

Asymmetric Cycloetherification: Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones (derived from propargyl and allylic alcohols) using a P-chiral bisphosphine ligand (DI-BIDIME) produces chiral tetrahydrofurans in excellent yields (up to 99%) and enantioselectivities (>99:1 er). researchgate.netrsc.org

Stereoselective Cyclopropanation: The hydroxyl group of a chiral allylic alcohol can direct the cyclopropanation reaction using zinc carbenoids (Simmons-Smith reaction), leading to high syn selectivities. unl.pt This hydroxyl-directed approach is a powerful strategy for controlling the facial selectivity of the reaction. wiley-vch.de

Asymmetric Allylation/Rearrangement: An iridium-catalyzed asymmetric cascade reaction between thioesters and vinyl ethylene (B1197577) carbonate generates structurally important chiral β-hydroxy allylic sulfide derivatives with excellent enantioselective control. rsc.org

Sigmatropic Rearrangements: The diastereoselective Michael-type addition to 2-sulfinyl dienes (prepared from allylic systems) generates transient allylic sulfoxides that undergo a mdpi.comorganic-chemistry.org-sigmatropic rearrangement with a high degree of stereocontrol, yielding enantiopure acyclic products. acs.org

Development of Novel Synthetic Building Blocks for Downstream Applications

The products derived from the reactions of allylic alcohols and sulfur reagents are themselves highly valuable synthetic building blocks, providing access to a wide range of downstream applications. cymitquimica.comlookchem.com Organic building blocks are fundamental components used to construct more intricate structures for pharmaceuticals, materials, and agrochemicals. cymitquimica.commdpi.com

For instance:

β-Carbonyl Sulfides: These compounds are stable and versatile intermediates that can be elaborated into more complex organic structures. mdpi.com

Allylic Sulfones: The sulfone group is an excellent activating group and a good leaving group (as sulfinate). This dual reactivity is exploited in classic reactions like the Julia-Lythgoe olefination and the Ramberg-Bäcklund reaction, making allylic sulfones powerful intermediates for C-C bond formation. thieme-connect.com

Sulfonylated Heterocycles: These molecules combine the structural features of a heterocycle with the unique properties of the sulfonyl group, making them attractive scaffolds in medicinal chemistry. researchgate.netrsc.org

The development of synthetic methods that provide these sulfur-containing molecules in a controlled manner is crucial for advancing synthetic chemistry. rsc.org

Precursors for Fluorinated Compounds in Streamlined Synthetic Routes

There is a strong synergistic relationship between sulfur and fluorine chemistry, where organosulfur compounds serve as effective precursors for the synthesis of fluorinated molecules. acs.org Fluorinated organic compounds are of immense interest in pharmaceutical and materials science. mdpi.com

A streamlined synthetic route can involve the initial conversion of an allylic alcohol to a corresponding organosulfur compound, such as a sulfone. The powerful electron-withdrawing nature of the sulfonyl group can activate adjacent positions for further reaction, or the sulfone itself can act as a leaving group in a nucleophilic fluorination step. For example, deoxygenative fluorination reagents derived from sulfur tetrafluoride, such as DAST (N,N-Diethylaminosulfur trifluoride), are widely used to convert alcohols directly into fluorides, including allylic fluorides from allylic alcohols. acs.org This transformation highlights the direct role of sulfur-based reagents in fluorination. The synthesis of fluorinated allylic alcohols has also been achieved via photoinduced cross-coupling methods. rsc.org This interplay allows for the strategic introduction of fluorine into complex molecules that were initially assembled using the versatile chemistry of allylic alcohols and sulfur. thieme-connect.de

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Prop-2-en-1-ol;sulfane derivatives with high purity?

  • Methodological Answer : Optimize synthesis using thiol-ene click reactions under inert atmospheres to minimize oxidation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS (retention time comparison) and NMR (integration ratios for allyl protons at δ 5.8–6.2 ppm and sulfane protons at δ 2.5–3.0 ppm). Include control experiments to verify absence of disulfide byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Identify allyl protons (¹H: δ 5.2–6.2 ppm; ¹³C: δ 115–125 ppm) and sulfane groups (¹H: δ 2.5–3.0 ppm; ¹³C: δ 35–45 ppm).
  • IR : Confirm S-H stretches (2550–2600 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹).
  • MS : Look for molecular ion peaks at m/z corresponding to C₃H₆O·SH (MW 90.14) and fragmentation patterns for allyl cleavage. Calibrate instruments using NIST-certified reference standards .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen. Monitor mass loss between 100–150°C, correlating with decomposition. Supplement with differential scanning calorimetry (DSC) to detect exothermic peaks indicative of oxidative degradation. Pre-dry samples to eliminate moisture interference .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound under acidic vs. alkaline conditions be resolved?

  • Methodological Answer : Design a pH-controlled kinetic study using buffered solutions (pH 2–12) and track reaction progress via HPLC. Compare sulfane group retention (UV detection at 220 nm) and byproduct formation. Use deuterated solvents in NMR to confirm proton exchange rates. Reconcile discrepancies by analyzing solvent polarity effects and nucleophilic attack mechanisms .

Q. What computational strategies predict the regioselectivity of this compound in radical addition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for allyl vs. sulfane group reactivity. Compare activation energies for radical adducts at C1 (allyl) vs. S (sulfane). Validate with experimental EPR data to detect radical intermediates. Use NIST’s Computational Chemistry Comparison and Benchmark Database for calibration .

Q. How to design a mechanistic study on this compound’s degradation pathways in aqueous environments?

  • Methodological Answer : Expose the compound to UV light (254 nm) in deionized water and analyze degradation products via LC-MS/MS. Use isotopically labeled H₂¹⁸O to trace oxygen incorporation in sulfoxide byproducts. Monitor pH-dependent hydrolysis using kinetic modeling (first-order rate constants). Include control experiments with antioxidants (e.g., BHT) to isolate photolytic vs. oxidative pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Replicate solubility tests in DMSO, DMF, and acetonitrile under controlled humidity (≤30% RH). Use Karl Fischer titration to quantify residual water. Compare results with Hansen solubility parameters (δd, δp, δh) and document solvent lot variations. Publish raw data with error margins to facilitate meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.